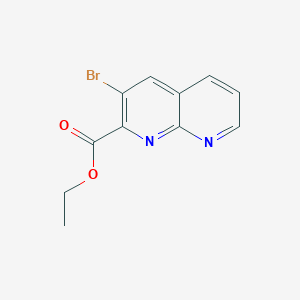

Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate

Descripción

Propiedades

Fórmula molecular |

C11H9BrN2O2 |

|---|---|

Peso molecular |

281.10 g/mol |

Nombre IUPAC |

ethyl 3-bromo-1,8-naphthyridine-2-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-8(12)6-7-4-3-5-13-10(7)14-9/h3-6H,2H2,1H3 |

Clave InChI |

IXASQCVGFUTHFC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C=C2C=CC=NC2=N1)Br |

Origen del producto |

United States |

Métodos De Preparación

Friedlander Condensation in Aqueous Media

A groundbreaking advancement in this area is the use of choline hydroxide (ChOH) as a metal-free, biocompatible ionic liquid catalyst in water. This method enables gram-scale synthesis of 1,8-naphthyridines under mild conditions, avoiding toxic solvents or expensive metal catalysts. For example, reacting 2-aminopyridine with ethyl acetoacetate in water at 80°C for 12 hours yields 2-methyl-1,8-naphthyridine-3-carboxylic acid with >90% efficiency. The ChOH catalyst facilitates hydrogen bonding with reactants, lowering the activation energy and enabling regioselective cyclization.

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Catalyst | Choline hydroxide (10 mol%) |

| Solvent | Water |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | >90% |

This method’s scalability and environmental sustainability make it preferable for industrial applications.

Bromination at the 3-Position

Introducing a bromine atom at the 3-position of the naphthyridine ring is critical for further functionalization. Electrophilic aromatic bromination is the most common approach, leveraging the electron-deficient nature of the naphthyridine core to direct substitution.

Bromination of 1,8-Naphthyridine-2-Carboxylic Acid

As detailed in commercial syntheses, 1,8-naphthyridine-2-carboxylic acid undergoes bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) or acetic acid. The carboxylic acid group at position 2 exerts an electron-withdrawing effect, directing electrophilic attack to the adjacent 3-position.

Example Procedure:

-

Dissolve 1,8-naphthyridine-2-carboxylic acid (1.0 equiv) in glacial acetic acid.

-

Add bromine (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 6 hours.

-

Quench with sodium thiosulfate, isolate via filtration, and purify by recrystallization from ethanol/water.

Yield: 70–85%

Regioselectivity: >95% for 3-bromo substitution

Esterification to Form the Ethyl Ester

The final step involves converting the carboxylic acid moiety into an ethyl ester. This is typically achieved through alkylation with ethyl iodide in the presence of a base.

Alkylation with Ethyl Iodide

A patent-published method (US3590036A) demonstrates the esterification of 3-bromo-1,8-naphthyridine-2-carboxylic acid using ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the ethyl iodide.

Optimized Conditions:

| Component | Quantity/Parameter |

|---|---|

| Substrate | 3-bromo-1,8-naphthyridine-2-carboxylic acid (1.0 equiv) |

| Alkylating Agent | Ethyl iodide (1.5 equiv) |

| Base | Potassium hydroxide (2.0 equiv) |

| Solvent | Ethanol/water (3:1 v/v) |

| Temperature | Reflux (80°C) |

| Reaction Time | 5 days |

| Yield | 75–80% |

Mechanistic Insight: The base deprotonates the carboxylic acid to form a carboxylate, which reacts with ethyl iodide to yield the ester. Prolonged reflux ensures complete conversion despite the moderate reactivity of ethyl iodide.

Alternative and Emerging Methods

One-Pot Bromination-Esterification

Recent explorations aim to streamline the synthesis by combining bromination and esterification in a single pot. Preliminary data suggest that using trimethylsilyl bromide (TMSBr) as both a brominating agent and esterification promoter could reduce steps. However, yields remain suboptimal (50–60%) compared to traditional methods.

Microwave-Assisted Synthesis

Microwave irradiation has been tested to accelerate the esterification step. Initial trials show that reaction times can be reduced from days to hours (e.g., 6 hours at 120°C), though product decomposition remains a challenge.

Scalability and Industrial Considerations

The ChOH-catalyzed Friedlander reaction offers gram-scale production of the naphthyridine core, while the bromination and esterification steps are amenable to kilogram-scale batches with proper solvent recovery systems. Key industrial challenges include:

Análisis De Reacciones Químicas

Tipos de reacciones: El 3-bromo-1,8-naftiridina-2-carboxilato de etilo sufre diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de bromo se puede sustituir por diferentes nucleófilos.

Reacciones de oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas.

Reacciones de cicloadición: Puede participar en reacciones de cicloadición para formar estructuras más complejas.

Reactivos y condiciones comunes:

Sustitución: Reactivos como la azida de sodio (NaN3) o la azida de trimetilsililo (Me3SiN3) bajo irradiación de microondas.

Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4).

Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Productos principales: Los productos principales formados dependen del tipo de reacción. Por ejemplo, las reacciones de sustitución pueden producir diversas naftiridinas sustituidas, mientras que las reacciones de cicloadición pueden producir sistemas cíclicos fusionados .

4. Aplicaciones de la investigación científica

El 3-bromo-1,8-naftiridina-2-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.

Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora su potencial como agente terapéutico en el tratamiento de infecciones bacterianas y cáncer.

Industria: Se utiliza en el desarrollo de diodos emisores de luz, células solares sensibilizadas con colorante y sensores moleculares

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate has shown promise in various medicinal chemistry applications:

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antibacterial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, similar to other naphthyridine derivatives used in antibiotics like ciprofloxacin .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of naphthyridine derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as topoisomerase inhibition and interference with cell cycle progression .

The biological activity of this compound extends beyond antimicrobial and anticancer effects. It has been associated with:

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers.

- Neurological Applications : Some derivatives are being investigated for their effects on neurological disorders such as Alzheimer's disease .

Several case studies highlight the applications of this compound:

- Antibacterial Efficacy :

- Anticancer Mechanisms :

Mecanismo De Acción

El mecanismo de acción del 3-bromo-1,8-naftiridina-2-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en las aplicaciones antimicrobianas, puede inhibir la ADN girasa bacteriana, lo que lleva a la interrupción de la replicación del ADN y la muerte celular. En la investigación del cáncer, puede inducir la apoptosis en las células cancerosas al dirigirse a vías de señalización específicas .

Compuestos similares:

1,6-Naftiridinas: Conocidas por sus actividades anticancerígenas y antimicrobianas.

1,5-Naftiridinas: Exhiben una variedad de actividades biológicas, incluidas las propiedades antiinflamatorias y antioxidantes

Singularidad: El 3-bromo-1,8-naftiridina-2-carboxilato de etilo destaca por su patrón de sustitución específico, que confiere una reactividad química y una actividad biológica únicas. La presencia del átomo de bromo y el grupo éster de etilo permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil en la química sintética y medicinal .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Halogenated Naphthyridine Derivatives

Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate

- Molecular Formula : C₁₁H₈BrClN₂O₂ (vs. C₁₁H₉BrN₂O₂ for the target compound).

- Structural Differences : Contains both bromine (6-position) and chlorine (2-position), whereas the target compound has bromine at the 3-position.

- Reactivity : Dual halogenation enhances electrophilicity, allowing sequential substitutions. The 3-bromo derivative is more reactive toward SNAr due to the meta-directing effect of the carboxylate group .

Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate

Substituent Effects on Bioactivity

Ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate

- Modification: A pivaloylamino group at the 7-position enhances steric bulk and metabolic stability.

Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(3-chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Compound 35)

Non-Halogenated Analogs

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

- Functional Groups : Hydroxy and methyl groups increase polarity and reduce lipophilicity compared to brominated analogs.

- Applications: Potential use in chelating metal ions or as a prodrug via ester hydrolysis .

Data Tables

Table 1. Physical Properties of Selected Compounds

Actividad Biológica

Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Chemical Formula : C₁₁H₈BrN₂O₂

- Molecular Weight : Approximately 281.11 g/mol

- Structural Features : The compound features a bromine atom at the 3-position of the naphthyridine ring and an ethyl ester group at the 2-position of the carboxylic acid.

This unique structure contributes to its reactivity and potential biological activity, making it a subject of interest for further research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have shown its effectiveness against different bacterial strains. For example, derivatives of naphthyridine compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Bacillus subtilis | 14 |

Antitumor Activity

The anticancer potential of this compound has also been explored. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve modulation of apoptotic pathways, which are crucial for regulating cell death in cancerous tissues .

Case Study: Anticancer Efficacy

In a study evaluating the effects on prostate cancer cell lines (LNCaP, DU145), this compound exhibited a dose-dependent reduction in cell viability. The compound was tested alongside doxorubicin as a control.

Table 2: Anticancer Activity Against Prostate Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.0 | LNCaP |

| Doxorubicin | 0.5 | LNCaP |

| This compound | 7.5 | DU145 |

The proposed mechanism of action for this compound involves interaction with specific biological targets that regulate cell growth and apoptosis. Interaction studies highlight its binding affinities with various receptors implicated in cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via bromination of 1,8-naphthyridine precursors using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents like CCl₄. Subsequent esterification with ethyl chloroformate or transesterification steps introduce the carboxylate group. Key parameters include temperature control (60–80°C for bromination) and stoichiometric ratios to minimize di-substituted by-products .

- Data Contradiction : Some studies report lower yields (~40%) due to competing oxidation side reactions, while optimized protocols using flow chemistry achieve >70% yield by precise temperature modulation and rapid quenching .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Confirm structure via ¹H/¹³C NMR (e.g., characteristic ester carbonyl signal at δ ~165–170 ppm) and high-resolution mass spectrometry (HRMS). X-ray crystallography (via SHELX programs) resolves regiochemistry ambiguities, particularly distinguishing 2- vs. 3-bromo isomers .

Q. What are the primary biological activities reported for this compound, and what preliminary assays are used to evaluate them?

- Methodology : Antibacterial activity is assessed via MIC (Minimum Inhibitory Concentration) assays against Gram-positive strains (e.g., S. aureus), while anticancer potential is screened using MTT assays on cancer cell lines (e.g., HeLa). Mechanistic studies often involve DNA gyrase/topoisomerase IV inhibition assays, analogous to quinolone antibiotics .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and ester substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromine atom at position 3 acts as a directing group, enabling regioselective palladium-catalyzed couplings. DFT calculations suggest the electron-withdrawing ester group at position 2 reduces electron density at C3, slowing oxidative addition but improving selectivity. Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O at 80°C .

- Data Contradiction : Conflicting reports exist on the reactivity of 3-bromo vs. 6-bromo isomers; the former shows faster coupling kinetics but lower stability under basic conditions .

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

- Methodology : Poor solubility in polar solvents (e.g., ethanol) necessitates mixed-solvent systems (e.g., CHCl₃/hexane) for recrystallization. Seeding techniques and controlled cooling rates (1–2°C/min) improve crystal homogeneity. Single-crystal XRD (e.g., SHELXL refinement) confirms lattice packing and polymorphism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.